Phosphonic acid, methyl-, bis(4-methoxyphenyl) ester
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Overview
Description
Phosphonic acid, methyl-, bis(4-methoxyphenyl) ester is an organic compound that belongs to the class of phosphonic acid esters. This compound is characterized by the presence of a phosphonic acid group bonded to a methyl group and two 4-methoxyphenyl groups. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, methyl-, bis(4-methoxyphenyl) ester typically involves the reaction of phosphonic acid diethyl ester with 4-methoxyphenyl magnesium bromide in tetrahydrofuran under an inert atmosphere. The reaction is carried out at temperatures ranging from 0°C to 20°C for approximately 2.33 hours. The resulting product is then treated with hydrogen chloride in tetrahydrofuran, tert-butyl methyl ether, and water at 0°C for about 0.42 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, methyl-, bis(4-methoxyphenyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonic acid esters.
Scientific Research Applications
Phosphonic acid, methyl-, bis(4-methoxyphenyl) ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, coatings, and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of phosphonic acid, methyl-, bis(4-methoxyphenyl) ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of their functions. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to phosphonic acid, methyl-, bis(4-methoxyphenyl) ester include:
- Phosphonic acid, [amino(4-methoxyphenyl)methyl]-, bis(1-methylethyl) ester
- Phosphonic acid, P-[[4-[bis(4-methoxyphenyl)amino]phenyl]methyl]-, diethyl ester
- Methyl-phosphonic acid mono-(4-nitro-phenyl) ester .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
60705-73-9 |
---|---|
Molecular Formula |
C15H17O5P |
Molecular Weight |
308.27 g/mol |
IUPAC Name |
1-methoxy-4-[(4-methoxyphenoxy)-methylphosphoryl]oxybenzene |
InChI |
InChI=1S/C15H17O5P/c1-17-12-4-8-14(9-5-12)19-21(3,16)20-15-10-6-13(18-2)7-11-15/h4-11H,1-3H3 |
InChI Key |
GSNDZLATYPGZQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OP(=O)(C)OC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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